1,3-Dibromo-5-iodobenzene

Beschreibung

Significance of Polyhalogenated Aromatics in Chemical Synthesis

Polyhalogenated aromatic compounds are organic molecules that feature a benzene (B151609) ring substituted with multiple halogen atoms. These compounds are of considerable importance in chemical synthesis for several reasons. They serve as versatile intermediates or building blocks for the creation of more complex molecules. lookchem.com The presence of multiple halogen atoms on the aromatic ring provides a platform for a variety of chemical transformations, including cross-coupling reactions, and electrophilic and nucleophilic substitutions. smolecule.com This reactivity allows for the strategic introduction of different functional groups, making them valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials with specific electronic or optical properties. lookchem.comchemimpex.com For instance, the halogenated structure can enhance the biological activity of a molecule, a property often exploited in medicinal chemistry. chemimpex.com

Overview of 1,3-Dibromo-5-iodobenzene as a Building Block

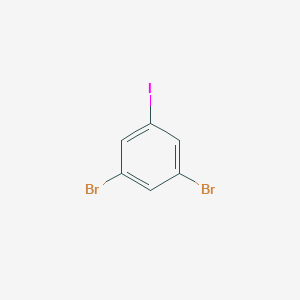

This compound is a polyhalogenated aromatic compound with the chemical formula C₆H₃Br₂I. guidechem.com It is a solid at room temperature and is characterized by a benzene ring substituted with two bromine atoms and one iodine atom at the 1, 3, and 5 positions, respectively. lookchem.comguidechem.com This specific arrangement of halogens makes it a valuable building block in organic synthesis. guidechem.com The differential reactivity of the carbon-halogen bonds (the C-I bond being more reactive than the C-Br bonds in many cross-coupling reactions) allows for selective functionalization, providing a strategic route to complex molecular architectures. It is commonly used as a versatile platform for the introduction of bromine and iodine moieties into different molecules. guidechem.com

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a comprehensive and scientifically accurate overview of this compound, focusing exclusively on its role in academic research. The scope is strictly limited to its chemical properties, established synthesis methods, and its applications as a synthetic building block. This document will present detailed research findings based on existing scientific literature, including interactive data tables to summarize key information. It will not include information on dosage, administration, or safety profiles.

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 19752-57-9 | guidechem.com |

| Molecular Formula | C₆H₃Br₂I | guidechem.comchemicalbook.com |

| Molecular Weight | 361.8 g/mol | chemicalbook.com |

| Alternate Molecular Weight | 365.81 g/mol | guidechem.com |

| Appearance | Crystal - Powder | |

| Melting Point | 110-112°C | guidechem.com |

| InChI | 1S/C6H3Br2I/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| InChI Key | KARUMYWDGQTPFL-UHFFFAOYSA-N | |

| Canonical SMILES | BrC1=CC(I)=CC(Br)=C1 | guidechem.com |

Detailed Research Findings

Research into this compound has primarily focused on its synthesis and its utility as a precursor for more complex molecules.

Synthesis of this compound

A documented method for the synthesis of this compound involves the deamination of 2,6-dibromo-4-iodoaniline (B8129133). chemicalbook.com This reaction is carried out using sodium nitrite (B80452) and hypophosphorous acid in an ethanol (B145695) and water solvent system. The reaction proceeds at a controlled temperature of 20-25°C. chemicalbook.com The final product is isolated as white needles after recrystallization from ethanol, with reported yields around 75.2%. chemicalbook.com

The specifics of a representative synthesis are detailed in the table below.

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| 2,6-dibromo-4-iodoaniline | Sodium nitrite, Hypophosphorous acid | Ethanol, Water | 20-25°C | ~4 hours | 75.2% | chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dibromo-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2I/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARUMYWDGQTPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454067 | |

| Record name | 1,3-DIBROMO-5-IODOBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19752-57-9 | |

| Record name | 1,3-Dibromo-5-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19752-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-DIBROMO-5-IODOBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-5-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dibromo 5 Iodobenzene and Derivatives

Established Synthetic Routes to 1,3-Dibromo-5-iodobenzene

Established methods for the synthesis of this compound primarily involve multi-step sequences starting from substituted anilines or benzene (B151609) itself. These routes are well-documented and provide reliable access to the target compound.

Synthesis from 2,6-dibromo-4-iodoaniline (B8129133) via Deamination

A primary and efficient route to this compound involves the deamination of 2,6-dibromo-4-iodoaniline. echemi.comchemicalbook.com This reaction is a key step in several multi-step syntheses.

The process typically begins by dissolving 2,6-dibromo-4-iodoaniline in a suitable solvent system, such as ethanol (B145695) and hypophosphorous acid. echemi.comchemicalbook.com The mixture is stirred to ensure uniform dispersion. Subsequently, an aqueous solution of sodium nitrite (B80452) is added dropwise, often under controlled temperature conditions (e.g., 20-25°C) to manage the exothermic nature of the reaction. echemi.comchemicalbook.com The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. echemi.comchemicalbook.com Upon completion, the crude product precipitates as a solid and is collected by filtration. echemi.com Recrystallization from a solvent like ethanol yields the final product as white needles. echemi.comchemicalbook.com A reported yield for this process is 75.2%, with a purity of 99.72%. echemi.com

A similar procedure is employed in the synthesis of the related compound, 1-chloro-3-bromo-5-iodobenzene, starting from 2-chloro-4-bromo-6-iodoaniline. google.com

Table 1: Reaction Parameters for Deamination Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 2,6-dibromo-4-iodoaniline echemi.com |

| Reagents | Sodium nitrite, Hypophosphorous acid echemi.com |

| Solvent | Ethanol, Water chemicalbook.com |

| Temperature | 20-25 °C chemicalbook.com |

| Reaction Time | ~4 hours chemicalbook.com |

| Yield | 75.2% echemi.com |

Multi-step Syntheses from Benzene Derivatives

This compound and its analogs can be synthesized from benzene through a series of electrophilic aromatic substitution reactions. chemicalbook.comgoogle.commedium.com These multi-step sequences are designed to introduce the halogen substituents at specific positions on the benzene ring by leveraging the directing effects of existing functional groups. google.commedium.com

One illustrative, though partial, synthesis of an analogue, 1-bromo-3-chloro-5-iodobenzene (B84608), starts from 4-bromo-2-chloroaniline. google.com This intermediate is dissolved in glacial acetic acid and water, followed by the addition of iodine monochloride. The resulting mixture is heated, and a saturated sodium bisulfite solution is added to remove excess iodine. The product, 4-bromo-2-chloro-6-iodoaniline (B12088954), is then isolated and recrystallized. google.com This intermediate is then carried forward in subsequent steps, including a deamination reaction, to yield the final product. google.commedium.com

A complete six-stage synthesis starting from aniline (B41778) to produce 1-bromo-3-chloro-5-iodobenzene has also been described. medium.com The sequence involves:

Acetylation: Protection of the amine group of aniline.

Bromination: Introduction of a bromine atom at the para position.

Chlorination: Addition of a chlorine atom ortho to the protected amine group.

Hydrolysis: Removal of the protecting group to yield 4-bromo-2-chloroaniline.

Iodination: Introduction of an iodine atom ortho to the amine group.

Deamination: Removal of the amine group to give the final product.

Novel and Green Synthesis Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of halogenated benzenes, including catalytic, metal-free, and one-pot strategies.

Catalytic and Metal-Free Synthetic Strategies

The development of catalytic and metal-free synthetic routes aims to reduce reliance on stoichiometric reagents and harsh reaction conditions. While specific catalytic syntheses for this compound are not extensively detailed in the provided results, the broader field points towards the use of catalysts for halogenation reactions.

Metal-free approaches are gaining traction for their environmental benefits. For instance, the cyclotrimerization of enaminones and electron-deficient terminal alkynes can be achieved in water with a small amount of lactic acid, offering a green synthesis of 1,3,5-trisubstituted benzenes without any metal catalyst. rsc.org Another example is the use of molecular iodine as a catalyst in aqueous media for the synthesis of 1,3-diynes, demonstrating a transition-metal-free transformation. mdpi.comresearchgate.net The synthesis of quinazolines has also been achieved using metal-free reagents like iodobenzene (B50100) diacetate (PIDA) and molecular iodine under an oxygen atmosphere. mdpi.com These examples showcase the potential for developing similar metal-free strategies for the synthesis of this compound.

One-Pot Reaction Protocols for Analogues

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure, thereby saving time, resources, and reducing waste. While a specific one-pot synthesis for this compound is not explicitly described, protocols for related analogues are available.

For example, a one-pot synthesis of α-bromoacetals of ketones from secondary alcohols has been developed using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in ethylene (B1197577) glycol. lookchem.com This process involves oxidation, bromination, and acetalization in a single pot without the need for an additional catalyst. lookchem.com Similarly, one-pot syntheses of 1,3,5-triazine (B166579) derivatives have been reported using a copper(I) catalyst. researchgate.net These methodologies for analogous compounds suggest the feasibility of designing a one-pot protocol for this compound, potentially by combining halogenation and other functional group manipulations in a single reaction vessel.

Synthesis of Related Halogenated Isomers and Derivatives

The synthesis of isomers and derivatives of this compound often involves similar synthetic strategies, with modifications to the starting materials and reaction conditions to achieve the desired substitution pattern.

The synthesis of 1-bromo-3-chloro-5-iodobenzene, for instance, can be achieved through a multi-step process starting from benzene, with each step yielding between 62-96%. chemicalbook.com Another approach involves the reaction of 1,3-dibromo-5-chlorobenzene (B31355) with isopropylmagnesium chloride followed by iodine. chemicalbook.com

Derivatives of this compound are also synthesized for various applications. For example, Suzuki cross-coupling reactions of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids have been used to create a series of 1,3,5-trisarylbenzene derivatives. rsc.org These reactions allow for the attachment of various substituents to tailor the chemical structure of the final molecule. rsc.org

The synthesis of other halogenated isomers, such as 1,2-dibromo-5-chloro-3-iodobenzene, typically involves multi-step halogenation processes on benzene derivatives. smolecule.com The stepwise and regioselective introduction of halogens is crucial for obtaining the correct isomer. smolecule.com Halogen dance reactions, which involve the base-catalyzed migration of halogen substituents, can also be a tool for accessing different isomers, although this has not been specifically reported for this compound. smolecule.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dibromo-4-iodoaniline |

| Benzene |

| 1-bromo-3-chloro-5-iodobenzene |

| 2-chloro-4-bromo-6-iodoaniline |

| 4-bromo-2-chloroaniline |

| Iodine monochloride |

| Sodium bisulfite |

| 4-bromo-2-chloro-6-iodoaniline |

| Aniline |

| 1,3-dibromo-5-chlorobenzene |

| Isopropylmagnesium chloride |

| Iodine |

| 1,2-dibromo-5-chloro-3-iodobenzene |

| 1,3,5-trisubstituted benzenes |

| 1,3-diynes |

| Quinazolines |

| Iodobenzene diacetate (PIDA) |

| α-bromoacetals of ketones |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |

| 1,3,5-triazine derivatives |

| 1,3,5-trisarylbenzene |

Preparation of 1-bromo-3-chloro-5-iodobenzene

The synthesis of 1-bromo-3-chloro-5-iodobenzene can be achieved through various routes, often starting from simpler aromatic compounds like benzene or aniline. chemicalbook.comacs.orgacs.org One prominent method involves a multi-step synthesis beginning with aniline. brainly.com This process typically includes acetylation, nitration, reduction, diazotization, and subsequent halogenation steps. brainly.com

A more direct, two-step industrial process starts from p-iodoaniline. google.com In the first step, p-iodoaniline reacts with bromochlorohydantoin in absolute ethanol at room temperature. google.com This reaction yields the intermediate 2-chloro-4-bromo-6-iodoaniline with high purity (99.66%) and a yield of 96%. google.com The second step involves the deamination of this intermediate using hypophosphorous acid and a sodium nitrite solution. google.com The final product, 1-bromo-3-chloro-5-iodobenzene, is obtained as needle-shaped crystals after recrystallization from absolute ethanol, with a purity of 99.20% and a yield of 84.1%. google.com The melting point of the product is recorded at 84-85°C. google.com

Another reported synthesis involves an eight-step sequence starting from benzene, with individual step yields ranging from 62% to 96%. acs.orgacs.org This method allows for the use of crude products in subsequent steps, making it a viable option for laboratory-scale synthesis. acs.org A microscale adaptation of the final deamination step utilizes isoamyl nitrite in N,N-dimethylformamide (DMF) to convert 4-bromo-2-chloro-6-iodoaniline to the final product, offering a more efficient product isolation through simple extraction techniques. acs.org This microscale procedure yields long, colorless needles with a melting point of 85–86 °C and a yield of 75–80%. acs.org

Synthesis of Dibromo-iodobenzene Regioisomers

The synthesis of dibromo-iodobenzene regioisomers requires careful control of reaction conditions to achieve the desired substitution pattern. For the synthesis of this compound, a common starting material is 2,6-dibromo-4-iodoaniline. chemicalbook.com The synthesis involves a deamination reaction using hypophosphorous acid and sodium nitrite in an ethanol-water mixture at a controlled temperature of 20-25°C. chemicalbook.com This reaction proceeds for approximately four hours, and the product is isolated by filtration and recrystallization from ethanol, yielding white, needle-like crystals. chemicalbook.com A specific example details the reaction of 188.4 g of 2,6-dibromo-4-iodoaniline to produce 136 g of this compound, achieving a yield of 75.2% and a purity of 99.72% as determined by HPLC. chemicalbook.com

The synthesis of other regioisomers, such as 1,2-dibromo-5-chloro-3-iodobenzene, involves multi-step halogenation processes starting from simpler benzene derivatives. smolecule.com These methods rely on the sequential introduction of bromine, chlorine, and iodine using specific halogenating agents under controlled conditions to direct the substituents to the desired positions on the benzene ring. smolecule.com Regioselective synthesis can also be achieved through halogen-metal exchange reactions. For instance, the reaction of 3-substituted 1,2-dibromo arenes with isopropylmagnesium chloride leads to a regioselective halogen-metal exchange, predominantly at the 2-position, which can then be further functionalized. organic-chemistry.org

Functionalization and Derivatization of this compound

This compound is a versatile building block in organic synthesis, primarily due to the differential reactivity of its halogen substituents. The iodine atom is the most reactive site for many cross-coupling reactions. acs.org This selectivity allows for the sequential functionalization of the molecule.

One of the key applications is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. researchgate.net The greater reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the iodine position. acs.orgresearchgate.net For example, in a solid-phase synthesis strategy for m-phenylene ethynylene oligomers, a 3-bromo-5-iodo arene is coupled with a monoprotected bisethynyl arene using an iodo-selective palladium catalyst. acs.org This selective reaction leaves the bromine atoms intact for subsequent transformations.

The bromine atoms can be functionalized in a second step, allowing for the introduction of different substituents at the 1 and 3 positions. This step-wise functionalization is crucial for the synthesis of complex, unsymmetrically substituted aromatic compounds. The derivatization of similar halogenated compounds has been explored for various applications, including the development of reagents for mass spectrometry analysis of fatty acids. qut.edu.au

Purification and Characterization Techniques in Synthetic Studies

The purification and characterization of this compound and its derivatives are essential to confirm their identity and purity.

Purification: Recrystallization is a common method for purifying the solid products. For this compound, recrystallization from ethanol is frequently employed to obtain the product as white, needle-like crystals. chemicalbook.com Similarly, 1-bromo-3-chloro-5-iodobenzene can be purified by recrystallization from methanol (B129727) or absolute ethanol. google.comacs.org In cases where recrystallization is insufficient, column chromatography on silica (B1680970) gel is a standard technique for separating the desired compound from byproducts and unreacted starting materials. qut.edu.auwiley-vch.de Thin-layer chromatography (TLC) is often used to monitor the progress of reactions and the effectiveness of purification, with compounds visualized under UV light. wiley-vch.de

Characterization: A combination of spectroscopic and analytical techniques is used to characterize the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the structure of the synthesized molecules. mdpi.comchemicalbook.comchemicalbook.com The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the benzene ring. chemicalbook.comchemicalbook.com For complex structures, two-dimensional NMR techniques like HSQC and HMBC can be used to assign the signals unambiguously. wiley-vch.de

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). qut.edu.auresearchgate.net The isotopic pattern of bromine and chlorine provides a characteristic signature in the mass spectrum.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths and angles. researchgate.netnih.govacs.orgnih.gov This technique was used to establish the regiochemistry of novel triazolopyrimidines synthesized using a diacetoxyiodobenzene-mediated reaction. nih.gov

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is compared with the theoretical values to confirm its purity and empirical formula. nih.govacs.org

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. nih.govacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds. google.comchemicalbook.com It is often used to monitor the progress of a reaction until the starting material has been consumed. google.comchemicalbook.com

Melting Point: The melting point of a solid compound is a useful indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity. google.comacs.org

Table 2: Characterization Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₃Br₂I | chemicalbook.comchemspider.com |

| Molecular Weight | 361.80 g/mol | chemicalbook.comchemspider.com |

| Appearance | White to pale yellow, needle-like crystals or powder | chemicalbook.comtcichemicals.comlabproinc.com |

| Melting Point | 121.0 - 125.0 °C | tcichemicals.comlabproinc.com |

| Purity (GC/HPLC) | >98.0% - 99.72% | chemicalbook.comtcichemicals.comlabproinc.com |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-bromo-3-chloro-5-iodobenzene |

| p-iodoaniline |

| bromochlorohydantoin |

| 2-chloro-4-bromo-6-iodoaniline |

| benzene |

| aniline |

| isoamyl nitrite |

| N,N-dimethylformamide |

| 2,6-dibromo-4-iodoaniline |

| 1,2-dibromo-5-chloro-3-iodobenzene |

| isopropylmagnesium chloride |

| diacetoxyiodobenzene |

Reactivity and Reaction Mechanisms of 1,3 Dibromo 5 Iodobenzene

Cross-Coupling Reactions Involving 1,3-Dibromo-5-iodobenzene

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Due to the differential reactivity of its C-I and C-Br bonds, this compound is an excellent substrate for sequential and regioselective cross-coupling reactions. acs.org The greater reactivity of the carbon-iodine bond allows for selective coupling at the C5 position, leaving the two bromine atoms available for subsequent transformations. ossila.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions, are widely employed for the functionalization of this compound.

In a notable application, this compound was used in a Suzuki reaction with (4'-isopropyl-[1,1'-biphenyl]-4-yl)boronic acid to afford 3,5-dibromo-4''-isopropyl-1,1':4',1''-terphenyl in a 91% yield. mpg.de This transformation highlights the selective reactivity of the C-I bond over the C-Br bonds in a palladium-catalyzed process. The resulting dibromoterphenyl can then undergo further functionalization, for instance, through a Miyaura borylation reaction. mpg.de

The general mechanism for palladium-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. escholarship.org In the case of this compound, the oxidative addition of the palladium(0) catalyst occurs preferentially at the weaker C-I bond. acs.org

A variety of palladium catalysts and reaction conditions have been utilized for these couplings. For instance, PdCl2(dppf)CH2Cl2 has shown significant catalytic effect in one-pot cross-coupling cascade processes. scirp.org Microwave-assisted palladium-catalyzed cross-coupling reactions have also been developed, often leading to reduced reaction times and improved yields. mdpi.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with this compound and Related Dihalogenated Benzenes

| Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| (4'-isopropyl-[1,1'-biphenyl]-4-yl)boronic acid | Not specified | 3,5-dibromo-4''-isopropyl-1,1':4',1''-terphenyl | 91 | mpg.de |

| Phenylacetylene (with 1-bromo-3-iodobenzene) | PdCl2(PPh3)2/CuI | 1-Bromo-3-(phenylethynyl)benzene | Good | mdpi.com |

| Arylboronic acids (with 1,4-dibromo-nitrobenzene) | Pd(OAc)2 | Unsymmetrical para-terphenyls | Not specified | escholarship.org |

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and Sonogashira-type couplings, provide an alternative to palladium-based methods. acs.org These reactions are often advantageous due to the lower cost and toxicity of copper catalysts. nitrkl.ac.in The choice of the copper source, ligand, base, and solvent is often crucial for the success of these reactions. acs.org

For instance, a copper(I) iodide-catalyzed coupling of this compound with 2-methoxyethylmagnesium bromide in tetrahydrofuran (B95107) (THF) has been reported to proceed via an Ullmann-type mechanism, yielding the desired product in 50-60% yield. Copper(I) iodide is a common catalyst, and its addition has been shown to accelerate C-C bond formation, sometimes allowing reactions to proceed at room temperature. mdpi.com

While palladium and copper are the most common metals used for cross-coupling reactions with this compound, other transition metals can also be employed. For example, iron/copper co-catalyzed systems have been explored for C-C cross-coupling reactions of aryl halides. nitrkl.ac.in

In recent years, there has been growing interest in developing metal-free cross-coupling reactions to avoid the use of expensive and potentially toxic transition metals. acs.orgcas.cn These reactions often proceed through different mechanisms, such as homolytic aromatic substitution (HAS), aryne pathways, or nucleophilic aromatic substitution. acs.orgcas.cn

Base-promoted, metal-free cross-coupling of aryl halides with arenes can occur via a homolytic aromatic substitution (HAS) type mechanism. cas.cn Another approach involves the generation of aryne intermediates from aryl halides, which can then be trapped by a nucleophile. lookchem.com For example, the reaction of 2,6-dibromoiodobenzene with an excess of an aryl Grignard reagent proceeds through a two-aryne sequence to form m-terphenyls. lookchem.com

Other Transition Metal-Mediated Couplings.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is another important reaction pathway for functionalizing aryl halides. In these reactions, a nucleophile replaces a halide on the aromatic ring. youtube.com The presence of multiple halogen atoms on this compound can influence its reactivity in SNA reactions. smolecule.com

Another pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.org This mechanism is favored by the use of very strong bases. libretexts.org

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The halogen atoms in this compound are deactivating and ortho-, para-directing. youtube.com However, due to the substitution pattern, the positions for further electrophilic attack are limited and sterically hindered.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. ambeed.com The presence of the existing halogen atoms makes the benzene (B151609) ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. youtube.com

Halogen Dance Reactions in Polyhalogenated Aromatics

The halogen dance (HD) is a base-induced isomerization reaction where a halogen substituent migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgresearchgate.net This rearrangement, also known as halogen scrambling or migration, offers a powerful method for functionalizing positions that are often difficult to access through conventional synthetic routes. wikipedia.orgresearchgate.net The primary driving force for this transformation is thermodynamic, proceeding towards the most stable anionic intermediate. wikipedia.orgic.ac.uk The reaction was first observed in the 1950s and was later termed the "base-catalysed halogen dance" by Joseph Bunnett, who proposed a stepwise mechanism involving aryl anions rather than a benzyne intermediate. wikipedia.orgresearchgate.netacs.org In polyhalogenated systems like this compound, the halogen dance can lead to a variety of isomeric products, with the reaction pathway influenced by the specific halogens present and the reaction conditions. smolecule.comcapes.gov.br

The generally accepted mechanism for the base-catalyzed halogen dance begins with the deprotonation of the aromatic ring by a strong base, forming a transient aryl anion (or a more stable organometallic species). wikipedia.orgresearchgate.net This step is followed by a series of halogen-metal exchanges or nucleophilic displacements. researchgate.netresearchgate.net

The process is typically intermolecular and can be described by the following key steps:

Deprotonation: A strong base abstracts a proton from the aromatic ring, creating an aryl anion. The position of deprotonation is dictated by the acidity of the C-H bonds, which is influenced by the inductive effects of the halogen substituents. smolecule.com

Halogen Transfer: The newly formed aryl anion acts as a nucleophile, attacking a halogen atom on a neutral molecule of the starting material. wikipedia.org This results in the transfer of the halogen, producing a new aryl anion and a dihalogenated species. scribd.com

Propagation: This sequence propagates through a chain process. wikipedia.org Polyhalogenated species formed during the reaction can act as co-catalysts or mediators, serving as electrophilic halogen donors and promoting the rearrangement. scribd.comias.ac.in

The regioselectivity of the halogen dance in polyhalogenated benzenes is a complex interplay of several factors, with the ultimate product distribution determined by the thermodynamic stability of the possible anionic intermediates. wikipedia.orgic.ac.uk For this compound, the key factors influencing which halogen "dances" and where it migrates are the relative migratory aptitudes of the halogens and the relative acidities of the ring protons.

Migratory Aptitude: The ease with which a halogen atom can be transferred generally follows the order I > Br > Cl. This is attributed to the weaker carbon-halogen bond strength and greater polarizability of the larger halogens. smolecule.com In this compound, the iodine atom is expected to be the most mobile.

Aryl Anion Stability: The reaction proceeds in the direction that forms the most stable carbanion. ic.ac.uk The stability of the aryl anion is influenced by the inductive effects of the adjacent halogens and the s-character of the carbon orbital bearing the negative charge. In the case of this compound, the proton at the C2 position (between the two bromine atoms) is the most acidic and its removal would lead to a relatively stable anion.

Mechanistic studies indicate that the reaction is reversible, with a complex equilibrium involving multiple isomeric intermediates. nih.gov The halogen dance can be viewed as a series of deprotonation and metal-halogen exchange reactions that ultimately lead to the most stable organometal species. scribd.com The use of trapping agents can intercept these intermediates, providing insight into the reaction pathway and allowing for the synthesis of specific, highly substituted isomers that would be difficult to prepare otherwise. researchgate.netkobe-u.ac.jp

| Factor | Influence on Regioselectivity in this compound | Reference |

|---|---|---|

| Halogen Migratory Aptitude | Iodine is the most likely halogen to migrate due to the weaker C-I bond compared to the C-Br bond. | smolecule.com |

| Aryl Anion Stability | The reaction is driven towards the formation of the most thermodynamically stable carbanion. Deprotonation is most likely at C2, but migration could lead to other stable isomers. | ic.ac.uk |

| Thermodynamic Control | The final product distribution reflects the relative energies of all possible anionic intermediates at equilibrium. | wikipedia.org |

| Reaction Intermediates | The process involves a cascade of reversible isomerization and disproportionation steps. | researchgate.netias.ac.in |

Catalyst/Base: Strong bases are required to initiate the reaction by deprotonating the aromatic ring. Historically, amide bases such as sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia (B1221849) were used. scribd.com Modern applications frequently employ lithium bases like lithium diisopropylamide (LDA) or superstases such as the Lochmann-Schlosser base (a mixture of n-butyllithium and potassium tert-butoxide). ic.ac.ukresearchgate.net Catalytic amounts of bases like potassium tert-butoxide (KOtBu) or potassium hexamethyldisilazide (KHMDS) have been shown to promote halogen dance reactions in the presence of a stoichiometric base like LDA. researchgate.net

Solvent: The solvent plays a critical role in modulating the reactivity of the base and stabilizing the charged intermediates. Ethereal solvents like tetrahydrofuran (THF) are commonly used. scribd.com In some cases, the choice of solvent can determine whether a halogen dance occurs at all. For instance, some reactions that proceed with halogen migration in THF could be prevented by switching to tetrahydropyran (B127337) (THP). scribd.com The use of solvent mixtures can also be employed to fine-tune the reaction medium's properties to optimize yields and selectivity. catalysis.blog

| Component | Examples | Role in Halogen Dance | Reference |

|---|---|---|---|

| Bases (Catalysts) | LDA, NaNH₂, KNH₂, KHMDS, KOtBu | Initiate the reaction via deprotonation of the aromatic ring. Catalytic amounts can promote the reaction alongside a stoichiometric base. | ic.ac.ukscribd.comresearchgate.net |

| Solvents | Liquid NH₃, THF, THP | Modulate base reactivity and stabilize intermediates. The choice of solvent can inhibit or promote the halogen dance. | scribd.com |

Regioselectivity and Mechanistic Studies of Halogen Dance.

Radical Reactions and Photochemistry

Polyhalogenated aromatic compounds like this compound can participate in radical reactions, typically initiated by thermal or photochemical energy. utexas.edu These reactions involve the homolytic cleavage of a carbon-halogen bond to generate an aryl radical and a halogen radical. The bond dissociation energies follow the trend C-Br > C-I, meaning the carbon-iodine bond is the most susceptible to cleavage.

Upon irradiation with UV light, halogenated benzenes can undergo photodissociation. researchgate.net The process often begins with excitation to a singlet state (e.g., S₁ (π, π*)), followed by intersystem crossing to a repulsive triplet state, which then leads to the cleavage of the C-X bond. researchgate.net For di- and tri-substituted bromobenzenes, theoretical calculations and experimental observations have identified one or more ultrafast predissociation channels that lead to C-Br bond scission. researchgate.net In this compound, the significantly weaker C-I bond would be the primary site for photochemical cleavage, leading to the formation of the 3,5-dibromophenyl radical.

Modern synthetic methods can also generate such radicals under milder conditions using visible-light photoredox catalysis. acs.org In this approach, a photocatalyst, upon absorbing visible light, can engage in a single-electron transfer (SET) with the haloaromatic substrate. A reductive dehalogenation pathway would involve the transfer of an electron to this compound, forming a radical anion which then expels a halide (preferentially iodide) to generate the aryl radical. This method offers a mild and highly functional group tolerant entry into radical chemistry. acs.org

Role of Halogen Bonding in Reactivity

Halogen bonding is a noncovalent interaction where a halogen atom (X) acts as a Lewis acidic region, known as a σ-hole, to interact with a Lewis base. acs.org The σ-hole is a region of positive electrostatic potential located on the halogen atom along the axis of the R-X covalent bond. acs.org The strength of this interaction depends on the halogen, following the order I > Br > Cl, and is enhanced by electron-withdrawing groups on the aromatic ring. acs.org

In this compound, all three halogen atoms can participate in halogen bonding. The iodine atom, being the largest and most polarizable, is the strongest halogen bond donor. acs.org The bromine atoms can also act as effective donors. These interactions can significantly influence the compound's reactivity and its aggregation in the solid state and in solution.

Crystal structure analyses of closely related compounds, such as 1,3-dibromo-2-iodo-benzene and 1,3-dibromo-2-iodo-5-nitrobenzene, reveal the presence of intermolecular halogen bonds. researchgate.netresearchgate.net Notably, uncommon Brδ+···Iδ- interactions have been observed, where the more electronegative bromine atom acts as the donor and the less electronegative iodine acts as the acceptor. researchgate.net This demonstrates the complex electronic environment of polyhalogenated aromatics and their ability to form directed networks of halogen contacts. This capacity for halogen bonding can pre-organize molecules for a reaction, stabilize transition states, or influence the binding of the substrate to a catalyst or receptor. acs.orgscholaris.ca

| Halogen Atom | Relative Halogen Bond Donor Strength | Interaction Potential | Reference |

|---|---|---|---|

| Iodine (I) | Strongest | Forms strong, directed interactions due to a large and highly positive σ-hole. | acs.org |

| Bromine (Br) | Intermediate | Capable of forming significant halogen bonds, which can be tuned by the electronic environment. | acs.org |

| Chlorine (Cl) | Weakest | Generally forms weaker halogen bonds compared to bromine and iodine. | acs.org |

Advanced Applications of 1,3 Dibromo 5 Iodobenzene in Chemical Science

Utility in Pharmaceutical and Agrochemical Development.

Halogenated aromatic compounds are crucial intermediates in the development of pharmaceuticals and agrochemicals, as the inclusion of halogens can enhance the biological activity of molecules. chemimpex.comsmolecule.com The specific arrangement of three halogen atoms in 1,3-Dibromo-5-iodobenzene provides a scaffold for creating a diverse range of derivatives with potential therapeutic or agricultural applications.

The utility of this compound as an intermediate stems from its capacity to undergo sequential, site-selective reactions. This allows for the precise construction of complex, non-symmetrical molecules. For instance, related polyhalogenated benzene (B151609) derivatives are recognized as valuable precursors for bioactive compounds. The compound 1-Bromo-3-chloro-5-iodobenzene (B84608), structurally similar to this compound, has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are crucial in drug metabolism. This suggests that derivatives of this compound could also be explored for similar biological activities.

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives, a class of compounds known for a wide range of pharmacological activities including anticancer and anti-inflammatory effects, often involves oxidative cyclization. researchgate.netnih.gov While direct use of this compound is not explicitly detailed, the synthesis of these heterocycles often relies on halogenated precursors to build the necessary molecular framework.

In the pursuit of new cancer therapies, this compound has been utilized in the synthesis of advanced drug delivery systems. One notable application is in the creation of Graphene Quantum Dots (GQDs). sci-hub.se These nanomaterials can be synthesized in a stepwise manner where this compound serves as a key starting material. The resulting GQDs are explored for their potential to carry and deliver anti-cancer drugs directly to tumor cells, which could enhance therapeutic efficacy while minimizing side effects. sci-hub.se

Furthermore, the general class of polyhalogenated compounds is instrumental in building the core structures of various anti-cancer agents. chemimpex.comnih.gov The ability to selectively functionalize the iodo- and bromo- positions on the benzene ring allows for the attachment of different pharmacophores, leading to the generation of libraries of novel compounds for screening as potential anti-cancer drugs.

As an Intermediate for Bioactive Molecules.

Contributions to Materials Science and Polymer Chemistry.

In materials science, this compound serves as a critical building block for creating functional materials and polymers with precisely defined structures and properties. chemimpex.com The presence of multiple, differentially reactive halogen atoms allows for the construction of complex, multi-dimensional, and conjugated systems.

The compound is employed in the synthesis of advanced materials where its unique structure contributes to enhanced durability or specific electronic and optical properties. chemimpex.comsmolecule.com For example, it can be used to create molecular glassformers and other specialized organic materials. The on-surface synthesis of one-dimensional organometallic chains and polymers can be achieved using dihalogenated precursors like diiodobenzene or dibromobiphenyl. researchgate.net The tri-halogenated nature of this compound makes it a candidate for creating more complex, branched, or two-dimensional networks on surfaces, which is a key area of research in nanoelectronics.

This compound is a valuable precursor for the synthesis of conjugated polymers, such as poly(p-phenylene)s (PPPs). researchgate.nettue.nlnih.gov These materials are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and conductive polymers. researchgate.net The synthesis can be achieved through metal-catalyzed coupling reactions, such as those developed by Yamamoto, Stille, or Suzuki. The ability to first react the C-I bond and subsequently the two C-Br bonds allows for the creation of well-defined block copolymers. researchgate.net For instance, a monomer can be attached at the 5-position (iodine site), followed by polymerization through the 1- and 3-positions (bromine sites) to form a rigid polymer backbone with regularly spaced side chains.

Below is a table illustrating a typical reaction step where this compound is functionalized, a key step before polymerization.

| Reactant | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Terminal Alkyne | Pd/Cu (Sonogashira) | 1,3-Dibromo-5-(alkynyl)benzene | Acceptable | researchgate.net |

Development of Advanced Materials with Tailored Properties.

Applications in Advanced Organic Synthesis.

The primary value of this compound in advanced organic synthesis lies in its potential for selective, sequential cross-coupling reactions. researchgate.net The difference in bond dissociation energy between the C-I and C-Br bonds allows chemists to orchestrate a series of reactions on the same molecule with high regioselectivity.

This is particularly evident in palladium- or copper-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. smolecule.comresearchgate.net The C-I bond will typically react preferentially under milder conditions or with specific catalyst systems, leaving the C-Br bonds intact for a subsequent, different coupling reaction under more forcing conditions. This stepwise approach is invaluable for the efficient synthesis of complex, multifunctionalized aromatic compounds from a single, readily available starting material.

Building Block for Complex Molecular Structures

This compound is a fundamental building block for the synthesis of a wide array of complex organic molecules. cymitquimica.com Its utility stems from the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. This allows for selective functionalization at the iodine-bearing position while leaving the bromine atoms intact for subsequent transformations.

A notable application is in the synthesis of rigid, Y-shaped branching molecules, which are precursors for creating complex DNA networks. beilstein-journals.org In a key step, a stepwise Sonogashira reaction is employed, leveraging the higher reactivity of the iodide within this compound to couple with terminal alkynes. beilstein-journals.orgresearchgate.net This initial coupling yields a product where the two bromo-substituents remain, ready for further functionalization. beilstein-journals.org This strategy has been successfully used to prepare building blocks for the solid-phase synthesis of branched DNA oligonucleotides. beilstein-journals.orgresearchgate.net

Furthermore, this compound is used in the synthesis of linkers for creating Metal-Organic Frameworks (MOFs). google.com It can also be used as a starting material in multi-step syntheses to produce complex monomers, such as the U-shaped BDBT monomer used for creating NBN-doped zigzag graphene nanoribbons. mpg.de

Table 1: Examples of this compound in Synthesis

| Reaction Type | Product/Application | Key Feature | Reference(s) |

|---|---|---|---|

| Stepwise Sonogashira Reaction | Branched DNA Oligonucleotide Building Blocks | Higher reactivity of C-I bond vs. C-Br bonds allows for sequential coupling. | beilstein-journals.orgresearchgate.net |

| Copper(I) Iodide-Catalyzed Coupling | 1,3-dibromo-5-(2-methoxyethyl)benzene | Serves as a precursor for more complex substituted benzenes. | |

| Multi-step Synthesis | Linkers for Metal-Organic Frameworks (MOFs) | Used to create heterotopically functionalized BTB linkers. | google.com |

Synthesis of Heterocyclic Compounds

The unique reactivity of this compound also makes it a valuable precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. chemicalbook.com

Research has demonstrated its use in the preparation of substituted indoles, a vital class of heterocyclic compounds. For instance, this compound can be coupled with a carbazate, and the resulting intermediate is then converted to a dibromoindole derivative. amazonaws.com

Another significant application is in the construction of oligonucleotides containing triazole linkages, which are non-natural analogues of the native phosphodiester backbone in DNA. researchgate.net The synthesis involves first using the iodo-position of this compound in a Sonogashira reaction to introduce an alkyne-containing moiety. Subsequent reaction steps can convert the bromo-positions into azides, setting the stage for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—a key "click chemistry" reaction—to form the 1,2,3-triazole ring. researchgate.net This approach allows for the creation of novel, synthetically modified oligonucleotides. researchgate.net

Analytical Chemistry Applications

Beyond its role in synthesis, this compound has applications in the field of analytical chemistry, primarily due to its well-defined structure and high purity when obtained from chemical suppliers. tcichemicals.comvwr.com

Use as a Reference Standard

This compound is commercially available at high purity, often greater than 98.0% as determined by gas chromatography (GC). tcichemicals.comvwr.com This high level of purity makes it suitable for use as a reference standard in various analytical techniques. It can be used in chromatography (GC and HPLC) and spectroscopy to calibrate instruments and as a benchmark for identifying and quantifying other halogenated compounds. Its stability under normal laboratory conditions further enhances its utility as a reliable standard. tcichemicals.com

Detection and Quantification of Halogenated Compounds

As a well-characterized polyhalogenated compound, this compound can serve as a model compound in the development and validation of analytical methods aimed at detecting and quantifying other halogenated organic pollutants or intermediates. Its distinct signal in nuclear magnetic resonance (NMR) spectroscopy and its predictable fragmentation pattern in mass spectrometry make it a useful reference. amazonaws.comthieme-connect.com The presence of both bromine and iodine atoms gives it a unique isotopic signature in mass spectrometry, which can be valuable for tuning and calibrating high-resolution mass spectrometers.

Table 2: NMR Spectral Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Reference |

|---|---|---|---|---|

| ¹H NMR | CDCl₃ | 7.76 | d, J = 1.5 Hz (2H) | amazonaws.com |

| ¹H NMR | CDCl₃ | 7.61 | t, J = 1.5 Hz (1H) | amazonaws.com |

| ¹³C NMR | CDCl₃ | 138.5 | amazonaws.com | |

| ¹³C NMR | CDCl₃ | 133.7 | amazonaws.com | |

| ¹³C NMR | CDCl₃ | 123.5 | amazonaws.com |

Theoretical and Computational Studies of 1,3 Dibromo 5 Iodobenzene

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1,3-dibromo-5-iodobenzene, methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to determine its equilibrium geometry and electronic landscape.

Detailed studies on closely related polyhalogenated benzenes provide a strong basis for understanding the structure of this compound. Research on dibromobenzenes reveals that the substitution of hydrogen with bulky and electronegative bromine atoms induces a slight distortion in the benzene (B151609) ring's planarity. researchgate.net Similarly, single-crystal X-ray diffraction studies of isomers like 1,3-dibromo-2-iodo-benzene show that the proximity of large halogen substituents leads to minor, yet significant, deviations in bond angles and potential out-of-plane displacement of the halogen atoms. researchgate.net

In this compound, the C-Br and C-I bond lengths are expected to be consistent with those observed in other bromo- and iodo-substituted benzenes. The intramolecular distances between the halogen atoms are of particular interest, as they can be shorter than the sum of their van der Waals radii, suggesting the presence of attractive forces rather than purely repulsive steric hindrance. researchgate.net The electronic properties are heavily influenced by the halogen substituents. The high electronegativity of bromine and iodine leads to a polarization of the C-X bonds (where X is Br or I), making the halogen atoms electron-rich. Concurrently, a region of positive electrostatic potential, known as a "sigma-hole," can form on the outermost portion of the halogen atoms, making them capable of engaging in halogen bonding. frontiersin.org

Table 1: Predicted and Observed Geometric Parameters for Halogenated Benzenes Data derived from computational and experimental studies on closely related isomers like 1,3-dibromo-2-iodo-benzene. researchgate.net

| Parameter | Typical Value | Description |

| C-Br Bond Length | ~1.89 Å | The distance between a carbon atom of the benzene ring and a bromine atom. |

| C-I Bond Length | ~2.10 Å | The distance between a carbon atom of the benzene ring and the iodine atom. |

| C-C Bond Length (ring) | ~1.39 Å | The average distance between adjacent carbon atoms in the aromatic ring. |

| C-C-C Bond Angle (ring) | ~120° | The internal angles of the benzene ring, with minor deviations due to substituents. |

| C-C-Br Bond Angle | 117° - 122° | The angle can be compressed or expanded from the ideal 120° due to steric interactions. researchgate.net |

| C-C-I Bond Angle | ~120° | The angle involving the carbon atom bonded to iodine. |

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the pathways of chemical reactions. It allows researchers to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. mdpi.com While specific DFT studies elucidating reaction mechanisms for this compound are not extensively documented, the principles are well-established from research on similar aryl halides.

For instance, DFT calculations have been instrumental in understanding on-surface synthesis reactions involving aryl halides. uni-muenster.de Studies on the dehalogenation of bromobenzene (B47551) on a silver surface, for example, used DFT to calculate the reaction pathway and energy profile, revealing the mechanism of C-Br bond cleavage and the formation of surface-stabilized phenyl radicals. nih.gov

Such a methodology could be applied to this compound to explore its participation in common organometallic reactions, such as:

Suzuki and Sonogashira Couplings: DFT can predict the relative reactivity of the C-Br versus the C-I bond. The C-I bond is weaker and generally more reactive, which DFT calculations can quantify by determining the bond dissociation energies and the activation barriers for oxidative addition to a metal catalyst like palladium.

Ullmann Coupling: DFT can model the formation of organometallic intermediates and the subsequent reductive elimination steps to form new C-C bonds. uni-muenster.de

Halogen Dance Reactions: The potential for one halogen to migrate to a different position on the ring can be explored by calculating the stability of various isomers and the transition states connecting them. smolecule.com

By calculating the energies of reactants, products, and transition states, DFT provides a quantitative understanding of reaction feasibility, kinetics, and selectivity. mdpi.comnih.gov

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its dynamics, conformational preferences, and interactions with its environment. nih.gov

For a relatively rigid molecule like this compound, conformational analysis is straightforward, as significant changes in the ring structure are not expected under normal conditions. The primary focus of MD simulations would be on the vibrational and rotational motions of the substituents and the molecule's interactions. MD simulations can be used to:

Analyze the dynamics of the C-Br and C-I bonds, including their vibrational frequencies.

Simulate the behavior of the molecule in a solvent, revealing information about solvation shells and intermolecular interactions like hydrogen or halogen bonds.

Study the molecule's interaction with a surface, which is crucial for understanding its role in on-surface synthesis, by modeling its adsorption, diffusion, and orientation on a substrate. researchgate.net

While specific MD studies on this compound are not prominent in the literature, the technique has been applied to related systems, such as the Diels-Alder reaction of 2,3-dibromo-1,3-butadiene, where simulations revealed that molecular rotations were a key driving force in product formation. researchgate.net

Structure-Reactivity Relationships: Computational Insights

Computational studies are pivotal in establishing clear relationships between a molecule's computed structure and its chemical reactivity. For this compound, these insights bridge the gap between its electronic properties and its behavior in chemical reactions.

Key relationships derived from computational insights include:

Bond Strength and Reactivity: Quantum chemical calculations can precisely determine the bond dissociation energies (BDEs) of the C-I and C-Br bonds. The C-I bond is significantly weaker than the C-Br bond, a fact that can be quantified computationally. This directly explains the observed selectivity in cross-coupling reactions, where the C-I bond typically reacts preferentially. smolecule.com

Electrostatic Potential and Reaction Sites: Molecular electrostatic potential (MEP) maps, generated from quantum calculations, visualize the charge distribution across the molecule. frontiersin.org These maps can predict the sites most susceptible to nucleophilic or electrophilic attack. The electron-rich regions around the halogens and the electron-deficient sigma-holes can guide intermolecular interactions, including halogen bonding, which can influence crystal packing and recognition at an active site. frontiersin.org

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's ability to donate or accept electrons. In reactions with metal catalysts, the energies and shapes of these orbitals are critical in understanding the oxidative addition step. Computational studies on other halobenzenes have leveraged this analysis to design derivatives with enhanced affinities for biological targets. hal.sciencenih.gov

By correlating these calculated parameters with experimental observations, a robust predictive model for the reactivity of this compound can be developed.

Environmental and Toxicological Considerations in Research Contexts

Environmental Impact of Halogenated Organic Compounds

Halogenated organic compounds (HOCs) represent a broad class of chemicals that include substances containing chlorine, bromine, fluorine, or iodine. naturvardsverket.setecamgroup.com Their widespread use in various industries, from pharmaceuticals and agrochemicals to plastics and flame retardants, has led to their global distribution in the environment. nih.govtecamgroup.comresearchgate.net

The primary concern with many HOCs is their persistence in the environment. Due to the strength of the carbon-halogen bond, these compounds often resist natural degradation processes. google.com This persistence can lead to their accumulation in soil, water, and sediments. naturvardsverket.setecamgroup.com Furthermore, many halogenated compounds are known to be toxic to aquatic organisms, even at low concentrations, and can bioaccumulate in food chains, posing a risk to wildlife and human health. naturvardsverket.senih.gov Human exposure can occur through various pathways, including direct contact, inhalation, and consumption of contaminated water or food. nih.gov The health effects associated with HOC exposure are diverse and can include reproductive, neurological, immunological, and endocrine-disrupting effects. nih.gov

Some halogenated compounds, like chlorofluorocarbons (CFCs) and halons, have been identified as contributors to the depletion of the stratospheric ozone layer. researchgate.net The decomposition of certain halogenated compounds in the atmosphere can also lead to the formation of inorganic compounds that contribute to acid rain. tecamgroup.comtecamgroup.com

The table below summarizes key environmental concerns associated with halogenated organic compounds.

| Environmental Concern | Description |

| Persistence | Resistant to natural degradation, leading to long-term presence in the environment. google.com |

| Bioaccumulation | Accumulate in the tissues of living organisms, with concentrations increasing up the food chain. naturvardsverket.se |

| Toxicity | Can be harmful to aquatic life and other organisms even at low concentrations. naturvardsverket.se |

| Ozone Depletion | Certain volatile halogenated compounds contribute to the breakdown of the ozone layer. researchgate.net |

| Acid Rain | Decomposition can release inorganic compounds that contribute to acid rain formation. tecamgroup.comtecamgroup.com |

Degradation Pathways and Fate in Ecosystems

The environmental fate of halogenated organic compounds like 1,3-Dibromo-5-iodobenzene is largely determined by their susceptibility to various degradation processes. The primary pathways for the breakdown of these compounds include photodegradation and microbial degradation.

Photodegradation:

Photodegradation, or photolysis, is a process where light energy drives the breakdown of chemical compounds. For many aromatic halogenated compounds, this is a significant environmental transformation route. ua.es The absorption of ultraviolet (UV) light can excite the molecule, leading to the cleavage of the carbon-halogen bond. nih.gov Studies on brominated flame retardants (BFRs) have shown that highly brominated aromatic compounds absorb light at longer wavelengths (red shifts) compared to their less brominated counterparts. ua.esnih.gov

The efficiency of photodegradation can be influenced by several factors, including the number and position of halogen substituents. For instance, with brominated aromatic compounds, the C-Br bond at an ortho position is often more susceptible to cleavage upon photoexcitation. ua.esnih.gov The process typically involves reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, leading to the formation of lower halogenated, and sometimes more toxic, degradation products like polybrominated dibenzofurans (PBDFs) and polybrominated dibenzo-p-dioxins (PBDDs). acs.org The presence of photocatalysts in the environment can enhance the rate of photodegradation. ua.esnih.gov Research on new brominated flame retardants (NBFRs) has indicated that the primary photodegradation process involves a nucleophilic reaction at the bromine atom on the benzene (B151609) ring. mdpi.com

Microbial Degradation:

Microbial degradation plays a crucial role in the breakdown of many organic pollutants. While some halogenated compounds can be resistant, certain microorganisms have evolved pathways to utilize them as a source of carbon and energy. researchgate.net Anaerobic conditions are often more favorable for the degradation of highly halogenated compounds. researchgate.net

The degradation of organoiodine and organobromine compounds is generally observed to proceed more readily than their chlorinated and fluorinated analogs. researchgate.net This is partly attributed to the lower bond energy of the carbon-iodine and carbon-bromine bonds compared to the carbon-chlorine bond. researchgate.net Reductive dehalogenation is a key mechanism in the microbial breakdown of aryl halides, where the halogen substituent is removed from the aromatic ring. acs.org For instance, certain strains of Dehalococcoides mccartyi are capable of dehalogenating a range of aryl halides. acs.org The reactivity and the specific degradation pathway can be influenced by the position of the halogen on the aromatic ring. acs.org

In some cases, the biological treatment of wastewater containing iodide can lead to the formation of iodinated organic compounds, such as triiodomethane, through the action of iodide-oxidizing bacteria. researchgate.netmines.edubiorxiv.org

The following table summarizes the key degradation pathways for halogenated aromatic compounds.

| Degradation Pathway | Description of Process | Key Factors Influencing the Process |

| Photodegradation | Breakdown of the compound by light energy, typically UV radiation. nih.gov | Wavelength of light, number and position of halogens, presence of photocatalysts. ua.esnih.govmdpi.com |

| Microbial Degradation | Breakdown of the compound by microorganisms. researchgate.net | Availability of specific microbial strains, oxygen levels (aerobic vs. anaerobic), type of halogen. researchgate.netacs.org |

Safety Protocols for Handling in Laboratory Settings

The handling of this compound and other halogenated organic compounds in a laboratory setting requires strict adherence to safety protocols to minimize exposure and prevent accidents. These compounds are often classified as irritants and may have other toxic properties. tcichemicals.comtcichemicals.comnih.gov

Personal Protective Equipment (PPE): Appropriate PPE is essential when working with halogenated compounds. This includes:

Gloves: Nitrile gloves are commonly recommended for handling organic solvents. illinois.edu It is crucial to consult the manufacturer's chemical resistance guide for specific compounds.

Eye Protection: Safety glasses are the minimum requirement. illinois.edu For larger volumes or splash hazards, splash-proof chemical goggles should be worn. illinois.edu A face shield may be necessary in certain situations. tcichemicals.com

Lab Coat: A lab coat should be worn at all times to protect skin and clothing. illinois.edu

Respiratory Protection: All work with volatile or dusty toxic substances should be conducted in a chemical fume hood. nih.gov If engineering controls are insufficient, an appropriate air-purifying respirator may be required. nih.gov

Engineering Controls:

Chemical Fume Hood: Procedures involving open containers of halogenated solvents or those that may generate aerosols should be performed in a well-ventilated chemical fume hood. illinois.edunih.gov

Ventilation: Laboratories should be well-ventilated to prevent the buildup of hazardous vapors. temple.edu

Safety Shower and Eyewash Station: An emergency shower and eyewash station must be readily accessible in case of accidental contact. illinois.edu

Handling Procedures:

Avoid direct contact with the skin and eyes. thermofisher.com

Do not inhale dust, mists, or vapors. thermofisher.com

Wash hands and any exposed skin thoroughly after handling. tcichemicals.comthermofisher.com

Use closed systems whenever possible to minimize the release of vapors.

Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. tcichemicals.comillinois.eduthermofisher.com

Keep containers tightly closed when not in use. temple.eduthermofisher.com

Emergency Procedures:

Skin Contact: Wash the affected area immediately with soap and plenty of water. thermofisher.com Remove contaminated clothing. thermofisher.com

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. thermofisher.com Seek medical attention. thermofisher.com

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. thermofisher.com

Spills: For small spills, use absorbent pads to contain and clean up the material. Place the used absorbent in a sealed, labeled container for hazardous waste disposal. illinois.edutemple.edu For large spills, evacuate the area and contact emergency personnel. illinois.edu

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides standardized hazard information. For this compound, the GHS classifications typically include skin irritation, serious eye irritation, and potential respiratory irritation. tcichemicals.comnih.gov

Waste Management and Disposal in Research

Proper management and disposal of chemical waste generated in research laboratories are crucial for environmental protection and regulatory compliance. purdue.edu Halogenated organic compounds, due to their potential toxicity and persistence, require specific disposal procedures.

Waste Segregation: A fundamental principle of chemical waste management is the segregation of different waste streams. Halogenated organic waste must be collected separately from non-halogenated organic waste. illinois.edumcmaster.caoregonstate.edu This is because the disposal methods for these two types of waste often differ. Non-halogenated organic solvents may be recycled or used as fuel, whereas the combustion of halogenated compounds can produce highly toxic byproducts like halogenated dioxins and hydrogen halides if not done in specialized incinerators. riskassess.com.au

It is also important to keep halogenated waste separate from other waste categories such as acidic or alkaline waste, heavy metals, pesticides, and cyanides. temple.edu

Waste Containers and Labeling:

Waste must be collected in appropriate, compatible containers that are in good condition and have a tight-sealing cap. illinois.edupurdue.edu

Waste containers must be clearly labeled as "Hazardous Waste" and list all chemical constituents with their approximate percentages. temple.edupurdue.edu The use of full chemical names is required; abbreviations or formulas should be avoided. illinois.edu

Labeling should occur as soon as the first drop of waste is added to the container. illinois.edu

Storage and Collection:

Waste containers should be kept closed at all times except when adding waste. illinois.edutemple.edu

Store waste containers in a designated satellite accumulation area within the laboratory, segregated by compatibility. temple.edu

Avoid accumulating large quantities of waste. illinois.edu Arrange for regular pickups by a licensed hazardous waste disposal service. asta.edu.au

Disposal of this compound Waste: Waste containing this compound should be collected in a designated "Halogenated Organic Waste" container. riskassess.com.au Small quantities of brominated and iodinated organic wastes can sometimes be combined with chlorinated organic waste, and the container should be labeled as "Halogenated organic wastes". riskassess.com.au However, for larger quantities, separate collection may be preferred as different reprocessing options might be available. riskassess.com.au The ultimate disposal of this type of waste is typically through high-temperature incineration by a licensed waste management facility. google.comp2infohouse.org

The following table outlines the general guidelines for managing halogenated chemical waste in a research setting.

| Waste Management Step | Guideline |

| Segregation | Collect halogenated waste separately from non-halogenated waste and other incompatible chemicals. illinois.edumcmaster.caoregonstate.edu |

| Containerization | Use compatible, leak-proof containers with secure lids. illinois.edupurdue.edu |

| Labeling | Clearly label containers with "Hazardous Waste" and list all contents and their concentrations. temple.edupurdue.edu |

| Storage | Store in designated areas, segregated by compatibility, with containers kept closed. temple.edu |

| Disposal | Arrange for regular collection by a licensed hazardous waste disposal company for proper treatment, typically incineration. google.comasta.edu.au |

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Methodologies

The traditional synthesis of polyhalogenated benzenes often involves multi-step processes that can generate significant waste and utilize hazardous reagents. A key future direction is the development of greener, more sustainable synthetic routes to 1,3-Dibromo-5-iodobenzene and its derivatives. This aligns with the core principles of green chemistry, which emphasize waste prevention, atom economy, and the use of safer chemicals and processes. mlsu.ac.innih.govacs.org

Current research points towards several promising strategies:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can significantly reduce waste. acs.org Research into novel catalysts for the selective halogenation of benzene (B151609) or the efficient transformation of precursors is crucial. For instance, copper-mediated coupling reactions, such as the Ullmann reaction, provide a streamlined route for introducing substituents onto the benzene ring.

Energy Efficiency: Synthetic methods should be designed to minimize energy consumption by being conducted at ambient temperature and pressure where possible. acs.org Exploring microwave-assisted or flow chemistry processes could lead to more energy-efficient syntheses.

Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable raw materials instead of depleting fossil fuel-based feedstocks. mlsu.ac.in While challenging for aromatic compounds, research into bio-based routes to benzene and its derivatives could eventually provide a sustainable starting point for the synthesis of compounds like this compound.

Improved Deamination Processes: One documented synthesis of this compound involves the deamination of 2,6-dibromo-4-iodoaniline (B8129133) using reagents like hypophosphorous acid and sodium nitrite (B80452). chemicalbook.com Future research could focus on replacing these traditional reagents with more environmentally benign alternatives. For example, studies on related compounds have explored improved deamination methods using isoamyl nitrite in N,N-dimethylformamide (DMF). researchgate.net

The table below outlines potential green chemistry improvements for a known synthetic step for this compound.

| Synthetic Step | Traditional Reagents | Potential Sustainable Alternative | Green Chemistry Principle Addressed |

| Deamination of 2,6-dibromo-4-iodoaniline | Hypophosphorous acid, Sodium nitrite | Isoamyl nitrite, Catalytic systems | Less Hazardous Chemical Synthesis, Catalysis |

Exploration of Novel Reactivity Patterns

The distinct reactivity of the C-I and C-Br bonds in this compound allows for sequential and site-selective cross-coupling reactions, a cornerstone of modern organic synthesis. Future research will likely focus on uncovering and harnessing more subtle and novel reactivity patterns.

Selective C-H Activation: The development of catalysts that can selectively activate C-H bonds in the presence of halogens is a major frontier. Iridium-based catalysts have shown remarkable selectivity for the borylation of aromatic C-H bonds over C-halogen bonds, a feature that could be exploited for the further functionalization of the this compound scaffold. msu.edu This would allow for the introduction of new functional groups without disturbing the existing halogen atoms, opening up new synthetic pathways.

Halogen Dance Chemistry: The "halogen dance" is a base-catalyzed isomerization reaction where halogen atoms migrate around an aromatic ring. smolecule.com Investigating the conditions under which the bromine and iodine atoms on the this compound ring might rearrange could lead to the synthesis of novel, difficult-to-access isomers. The higher mobility of iodine compared to bromine suggests that selective migration could be achievable. smolecule.com